N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methylphenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine, 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole, and acetic anhydride. The synthesis process may involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Coupling Reaction: The triazole derivative is then coupled with 3-chloro-2-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves acetylation of the coupled product using acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group and a methyl group attached to a benzene ring.
Phenolic Compounds: Compounds containing a phenol group, known for their antioxidant properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a chloro-methylphenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The unique structural features of this compound, including a chlorinated methylphenyl group and a pyridine moiety linked through a sulfanyl group to a triazole ring, contribute to its diverse biological properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C17H16ClN5OS |
Molecular Weight | 373.9 g/mol |
IUPAC Name | This compound |
InChI Key | VJCDJVHSTVMZCK-UHFFFAOYSA-N |
Structural Features
The compound's structure includes:
- Chlorinated Methylphenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Triazole Ring : Known for its ability to coordinate with metal ions and interact with various enzymes.
- Pyridine Moiety : Contributes to the overall stability and reactivity of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or receptors within microbial cells, thereby disrupting their metabolic processes.
Case Studies
- Antifungal Activity : In a study evaluating several 1,2,4-triazole derivatives, this compound demonstrated potent antifungal activity against Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
- Antibacterial Effects : Another investigation revealed that the compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The triazole ring may bind to metal ions in enzyme active sites, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the chlorinated methylphenyl group may facilitate penetration into microbial membranes, leading to cell lysis.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of the Pyridine Ring : Utilizes coupling reactions such as Suzuki or Heck reactions.
- Introduction of the Sulfanyl Group : Accomplished via nucleophilic substitution reactions with thiols .
Comparative Analysis with Other Triazole Derivatives
To highlight the unique biological activity of this compound compared to other triazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-chloro-2-methylphenyl)-... | Chlorinated methylphenyl and triazole | Antimicrobial effects |
N-(5-fluoro-2-methylphenyl)-... | Fluorinated methylphenyl and triazole | Investigated for similar effects |
1-Methyltriazole Derivative | Simple triazole structure | Limited antimicrobial activity |
Properties
Molecular Formula |
C17H16ClN5OS |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-13(18)4-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-6-8-19-9-7-12/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
ZSTNVDPHUXIVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.